Ald-Ph-amido-PEG1-C2-NHS ester
Description
Evolution of Chemical Linkers in Biological Systems Research
Chemical linkers have evolved significantly from being simple, passive spacers to becoming highly sophisticated components that actively influence the properties of a bioconjugate. nih.gov Early generation linkers in fields like ADC development were often unstable, leading to premature release of payloads and associated off-target toxicity. nih.gov This challenge spurred the development of new linker technologies with improved stability in circulation and controlled release mechanisms at the target site. nih.govadcreview.com
Strategic Role of Polyethylene (B3416737) Glycol (PEG) in Bioconjugate Design
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely employed in the design of therapeutic biomolecules. koreascience.kr The process of covalently attaching PEG chains, known as PEGylation, is a well-established strategy to improve the pharmaceutical properties of proteins, peptides, and other molecules.
The inclusion of PEG chains in linker design serves several strategic purposes:
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the conjugate, which can prolong its circulation half-life by reducing renal clearance. proteogenix.sciencersc.org
Reduced Immunogenicity: The "stealth" effect of the PEG cloud can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response. rsc.org
Modulated Activity: The length and structure of the PEG linker can be precisely tuned to optimize the balance between stability and the biological activity of the conjugated molecule. fujifilm.com
Ald-Ph-amido-PEG1-C2-NHS ester incorporates a discrete, single-unit PEG (dPEG®), offering the benefits of PEGylation while maintaining a defined and uniform molecular weight, which is crucial for creating homogeneous bioconjugates. fujifilm.comglenresearch.com
Overview of Reactive Ester Chemistries in Biomolecule Functionalization
To form a stable covalent bond with a biomolecule, linkers are equipped with reactive functional groups. Among the most common and well-characterized are N-hydroxysuccinimide (NHS) esters. thermofisher.com
NHS esters are highly efficient reagents for modifying primary amines (–NH2), which are readily available on the surface of proteins at the N-terminus and on the side chains of lysine (B10760008) residues. thermofisher.com The reaction chemistry is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.comlumiprobe.com
The key features of NHS ester chemistry include:
Selectivity: They show high reactivity towards primary aliphatic amines. thermofisher.com
Reaction Conditions: The conjugation reaction is typically performed in aqueous buffers at a physiological to slightly alkaline pH, usually between 7.2 and 8.5. lumiprobe.com
Stability: While the resulting amide bond is very stable, the NHS ester itself is susceptible to hydrolysis in aqueous solutions. The rate of this competing hydrolysis reaction increases with pH. lumiprobe.commedchemexpress.com Therefore, reactions are carefully optimized for pH, temperature, and reaction time to maximize conjugation efficiency. lumiprobe.com
The this compound utilizes this robust chemistry via its NHS ester group to covalently attach to antibodies or other amine-containing biomolecules. medchemexpress.comglpbio.com
Detailed Research Findings: this compound
This compound is a heterobifunctional, non-cleavable linker. glpbio.comchemicalbook.com Its structure is designed for specific applications, primarily in the construction of ADCs. glenresearch.commedchemexpress.comchemicalbook.com The "Ald-Ph-amido" portion refers to the aldehyde group presented on a phenyl ring, which serves as one reactive handle. The "PEG1" indicates a single ethylene (B1197577) glycol unit, providing spacing and hydrophilicity. The "C2-NHS ester" is the second reactive handle, designed for conjugation to amine groups. broadpharm.compharmaffiliates.com
Chemical Properties of Ald-Ph-amido-PEG-C2-NHS esters
| Property | This compound | Ald-Ph-amido-PEG2-C2-NHS ester |
|---|---|---|
| CAS Number | 2101206-80-6 | 1807521-07-8 |
| Molecular Formula | C17H18N2O7 | C19H22N2O8 |
| Molecular Weight | 362.34 | 406.39 |
| Purity | >98% | >95% |
| Linker Type | Non-cleavable | Non-cleavable |
| Reactive Group 1 | Aldehyde | Aldehyde |
| Reactive Group 2 | NHS Ester | NHS Ester |
This table presents data for this compound and its close analog containing two PEG units for comparative purposes. Data sourced from glenresearch.comchemicalbook.combroadpharm.comaxispharm.com.
The dual-reactive nature of this linker allows for a two-step conjugation process. Typically, the NHS ester is first reacted with the lysine residues of a monoclonal antibody. Following this, the aldehyde group is available for conjugation to a payload molecule that has a compatible reactive group, such as a hydrazide or an aminooxy group, to form a stable hydrazone or oxime bond, respectively. rsc.org
As a non-cleavable linker, it ensures that the payload remains attached to the antibody until the entire ADC is internalized by a target cell and degraded within the lysosome. nih.gov This mechanism of action is thought to reduce "bystander" killing of nearby healthy cells and can lead to an improved safety profile compared to some cleavable linkers. nih.govnih.gov
General Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Condition | Rationale/Notes |
|---|---|---|
| pH | 7.2 - 8.5 | Balances amine reactivity (favored at higher pH) and NHS ester hydrolysis (increases with pH). Optimal pH for many proteins is ~8.3. lumiprobe.commedchemexpress.com |
| Buffer | Phosphate, Borate, Carbonate, HEPES | Use non-amine-containing buffers (e.g., avoid Tris) as they compete with the target for reaction. lumiprobe.commedchemexpress.com |
| Solvent | Aqueous buffer. May require initial dissolution of the ester in a dry, water-miscible organic solvent (e.g., DMSO, DMF). | Many NHS esters have limited aqueous solubility. thermofisher.comlumiprobe.com |
| Temperature | 4°C to Room Temperature | Lower temperatures can help control the rate of hydrolysis. lumiprobe.com |
| Reaction Time | 0.5 - 4 hours | Varies depending on the specific reactants and concentrations. lumiprobe.com |
This table summarizes typical conditions for reacting the NHS ester moiety of the linker with a biomolecule. Data sourced from thermofisher.comlumiprobe.commedchemexpress.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2101206-80-6 |
|---|---|
Molecular Formula |
C17H18N2O7 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[(4-formylbenzoyl)amino]ethoxy]propanoate |
InChI |
InChI=1S/C17H18N2O7/c20-11-12-1-3-13(4-2-12)17(24)18-8-10-25-9-7-16(23)26-19-14(21)5-6-15(19)22/h1-4,11H,5-10H2,(H,18,24) |
InChI Key |
ONVNDJSKJDFLTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Structural Design of Ald Ph Amido Peg1 C2 Nhs Ester Analogs
Retrosynthetic Analysis and Precursor Synthesis for the Aldehyde Moiety
A retrosynthetic analysis of the aldehyde-phenyl portion of the molecule suggests a convergent synthetic strategy. The primary disconnection would be at the amide bond, separating the aldehyde-bearing aniline (B41778) precursor from the PEGylated carboxylic acid moiety. The synthesis of the aldehyde precursor would logically start from a commercially available nitro- or cyano-substituted aromatic compound.
For instance, a common route involves the reduction of a nitro group to an amine, followed by protection and subsequent formylation or oxidation to yield the desired aldehyde. Alternatively, the hydrolysis of a nitrile group to a carboxylic acid, followed by reduction, can also furnish the aldehyde functionality. The choice of starting material and synthetic route would depend on factors such as commercial availability, cost, and the desired substitution pattern on the phenyl ring.
A key reaction in the synthesis of the aldehyde moiety is the selective formylation of an aniline derivative. This can be achieved through various methods, including the Vilsmeier-Haack reaction, which utilizes a phosphorus oxychloride and a formamide (B127407) derivative to introduce a formyl group onto an electron-rich aromatic ring. Another approach involves the Duff reaction, where hexamethylenetetramine is used as the formylating agent. The specific conditions for these reactions, such as solvent, temperature, and reaction time, would be optimized to maximize the yield of the desired aldehyde precursor.
A plausible synthetic pathway for a key intermediate, 4-aminobenzaldehyde, is outlined below:
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | 4-Nitrotoluene | N-Bromosuccinimide (NBS) | Benzoyl peroxide, CCl4, reflux | 4-Nitrobenzyl bromide |
| 2 | 4-Nitrobenzyl bromide | Sodium acetate | Acetic acid, reflux | 4-Nitrobenzyl acetate |
| 3 | 4-Nitrobenzyl acetate | Sodium hydroxide | Ethanol/Water, heat | 4-Nitrobenzyl alcohol |
| 4 | 4-Nitrobenzyl alcohol | Pyridinium chlorochromate (PCC) | Dichloromethane (B109758), room temp | 4-Nitrobenzaldehyde |
| 5 | 4-Nitrobenzaldehyde | Iron powder | Acetic acid, heat | 4-Aminobenzaldehyde |
Synthesis of the N-Hydroxysuccinimide (NHS) Ester Activated Moiety
The N-Hydroxysuccinimide (NHS) ester is a widely used activated ester for the acylation of primary and secondary amines to form stable amide bonds. thieme-connect.deresearchgate.net The synthesis of the NHS ester moiety of the linker involves the activation of a carboxylic acid. In the case of Ald-Ph-amido-PEG1-C2-NHS ester, the carboxylic acid is a propionic acid derivative attached to the PEG linker.
The standard and most common method for preparing NHS esters is the coupling reaction between a carboxylic acid and N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). thieme-connect.deresearchgate.net The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form the desired NHS ester. The urea (B33335) byproduct formed from the carbodiimide can often be challenging to remove, necessitating careful purification. researchgate.net
Alternative methods for NHS ester synthesis have been developed to circumvent the issues associated with carbodiimide reagents. thieme-connect.de These can include the use of other activating agents like N,N'-disuccinimidyl carbonate (DSC). researchgate.net More recently, methods involving the oxidation of alcohols or aldehydes in the presence of NHS have been reported. thieme-connect.de For example, using 2-iodoxybenzoic acid (IBX) as an oxidizing agent can convert aldehydes and primary alcohols directly into their corresponding NHS esters in moderate to high yields. thieme-connect.de
The general reaction for the formation of an NHS ester from a carboxylic acid is as follows:
Amidation and PEGylation Strategies for Linker Construction
The construction of the "amido-PEG1" portion of the linker involves two key chemical transformations: amidation and PEGylation. These steps can be performed in a sequential manner to build the linker backbone.
Amidation: The amide bond is typically formed by reacting an amine with a carboxylic acid or an activated carboxylic acid derivative. In the context of this linker, the amidation would likely involve the reaction of the synthesized aldehyde-containing aniline precursor with a PEGylated carboxylic acid. The use of standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), in conjunction with a carbodiimide, facilitates this reaction, ensuring high yields and minimizing side reactions.
PEGylation: Polyethylene (B3416737) glycol (PEG) is a hydrophilic and biocompatible polymer that is frequently incorporated into drug delivery systems to improve their pharmacological properties. mdpi.comadcreview.com The process of covalently attaching PEG chains is known as PEGylation. For the "this compound" linker, a single, discrete PEG unit (PEG1) is used. This is often a short oligo(ethylene glycol) chain. The PEGylation step can be achieved by reacting a suitable PEG derivative, such as a PEG-dicarboxylic acid or a mono-protected PEG-dicarboxylic acid, with the appropriate amine or alcohol precursor. The use of heterobifunctional PEG derivatives, which have different reactive groups at each end, is particularly advantageous for site-specific conjugation. mdpi.com
A representative synthetic sequence for the linker construction could involve:
Activation of the carboxylic acid group of a mono-Boc-protected PEG1-dicarboxylic acid.
Amidation reaction with the synthesized aldehyde-phenyl-amine precursor.
Deprotection of the remaining carboxylic acid group on the PEG chain.
Activation of the newly deprotected carboxylic acid as an NHS ester.
Design Principles for Non-Cleavable PEG Linkers in Bioconjugation
Non-cleavable linkers are designed to remain intact in the systemic circulation and only release the payload after the entire antibody-drug conjugate is internalized and degraded within the lysosome of a target cell. nih.govacs.org This approach offers greater stability compared to cleavable linkers, which can be susceptible to premature drug release in the bloodstream. nih.gov
The key design principles for non-cleavable PEG linkers include:
Stability: The linker must be stable under physiological conditions, resisting enzymatic and chemical degradation in the plasma. nih.gov The amide bond and the ether linkages of the PEG chain in "this compound" contribute to its stability.
Hydrophilicity: The inclusion of a PEG spacer enhances the water solubility of the linker and the resulting ADC. adcreview.comresearchgate.net This can help to mitigate aggregation issues that can arise from conjugating hydrophobic drug molecules to an antibody. researchgate.net
Length and Flexibility: The length of the PEG chain can be varied to optimize the pharmacokinetic properties of the ADC. adcreview.com A shorter PEG chain, as in a PEG1 linker, provides a more rigid connection, while longer PEG chains can increase the hydrodynamic radius of the conjugate.
Defined Composition: The use of monodisperse PEG units (single, defined length) is crucial for producing homogeneous ADCs with a consistent drug-to-antibody ratio (DAR). researchgate.net
The phenyl amide moiety in the linker has been shown in some studies to improve the pharmacokinetic and pharmacodynamic profiles of PEGylated proteins. acs.org
Synthesis and Characterization of Structural Variants and Homologs
The modular nature of the "this compound" linker allows for the synthesis of a wide range of structural variants and homologs. These variations can be introduced by modifying the core components of the linker.
PEG Chain Length: Homologs with varying numbers of PEG units (e.g., PEG2, PEG4, PEG11) can be synthesized by using the corresponding PEG-dicarboxylic acid starting materials. medchemexpress.com These variations allow for a systematic investigation of the impact of PEG chain length on the properties of the final bioconjugate.
Alkyl Chain Length: The "C2" portion of the linker, which corresponds to a propionic acid derivative, can be altered. For example, using a different amino acid or a longer or shorter alkyl chain dicarboxylic acid in the synthesis would result in a different linker length and potentially different chemical properties.
Aromatic Moiety: The substitution pattern on the phenyl ring can be modified to influence the electronic properties and steric hindrance around the aldehyde group. This could be useful for fine-tuning the reactivity of the aldehyde in subsequent conjugation reactions.
The characterization of these linkers and their intermediates is crucial to confirm their structure and purity. The following analytical techniques are typically employed:
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the connectivity of atoms and the presence of specific functional groups. 1H and 13C NMR are routinely used. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming the successful synthesis of the target molecule. Techniques like Electrospray Ionization (ESI) are common. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of key functional groups, such as C=O (carbonyl) from the ester and amide, N-H (amine/amide), and C-O (ether) from the PEG chain. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compounds and can be used for purification. |
By systematically synthesizing and characterizing these structural variants, researchers can develop a library of non-cleavable linkers with a range of properties, allowing for the selection of the optimal linker for a specific bioconjugation application.
Chemical Reactivity and Mechanistic Investigations of Ald Ph Amido Peg1 C2 Nhs Ester
Amine-Reactive Conjugation Chemistry of the NHS Ester Functionality
The N-hydroxysuccinimide (NHS) ester is a widely utilized functional group for its high reactivity and efficiency in conjugating with primary amines. creative-proteomics.com This reaction is a cornerstone of bioconjugation, enabling the labeling of proteins, peptides, and other biomolecules. creative-proteomics.comlumiprobe.com
Nucleophilic Acyl Substitution Mechanism with Primary Amines
The reaction between an NHS ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. creative-proteomics.com The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. glenresearch.com This leads to the formation of a transient tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide is eliminated as a leaving group, resulting in the formation of a stable and covalent amide bond. creative-proteomics.comglenresearch.com This reaction is highly selective for primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. glenresearch.comthermofisher.com While other nucleophiles like hydroxyl and sulfhydryl groups can react with NHS esters, the resulting ester and thioester bonds are less stable and can be displaced by amines. glenresearch.com
Kinetics and Thermodynamics of Amide Bond Formation
The formation of the amide bond is thermodynamically favorable, resulting in a highly stable linkage that is resistant to hydrolysis under physiological conditions. creative-proteomics.com The kinetics of the reaction are influenced by several factors, including the basicity of the amine and the pH of the reaction medium. mst.edu The rate of aminolysis of NHS esters generally increases with the basicity of the amine. mst.edu The reaction is typically favored at pH values between 7.2 and 9. thermofisher.comthermofisher.com At lower pH, the primary amine is protonated, reducing its nucleophilicity and slowing the reaction rate. lumiprobe.comresearchgate.net Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired amine reaction. thermofisher.comthermofisher.com The half-life of hydrolysis for NHS esters is approximately 4-5 hours at pH 7 and 0°C, but decreases to just 10 minutes at pH 8.6 and 4°C. thermofisher.comthermofisher.com
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours thermofisher.comthermofisher.com |
| 8.0 | 4 | 1 hour thermofisher.com |
| 8.6 | 4 | 10 minutes thermofisher.comthermofisher.com |
Influence of Solvent Systems and Buffer Conditions on Reaction Efficiency
Many non-sulfonated NHS esters, including presumably Ald-Ph-amido-PEG1-C2-NHS ester, have limited solubility in aqueous solutions and are often dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture. lumiprobe.comthermofisher.com It is crucial to use high-quality, amine-free DMF to prevent reaction with the NHS ester. lumiprobe.com The presence of water in the reaction mixture leads to hydrolysis of the NHS ester, a competing reaction that reduces conjugation efficiency. glenresearch.com Therefore, using an excess of the NHS ester reagent is often necessary to ensure complete labeling of the target amine. glenresearch.com High concentrations of glycerol (B35011) can also decrease reaction efficiency. thermofisher.com
Aldehyde-Based Bioconjugation Reactions
The aldehyde functionality of this compound offers a second, orthogonal mode of conjugation, allowing for specific reactions with aminooxy and hydrazide groups. axispharm.com This type of bioorthogonal chemistry is valuable because aldehydes are not naturally present on the surface of cells, allowing for unique and targeted labeling. libretexts.org
Mechanisms of Reaction with Aminooxy and Hydrazide Moieties
Aldehydes react with aminooxy groups to form stable oxime linkages and with hydrazide groups to form hydrazone bonds. axispharm.comlibretexts.org These reactions are a form of condensation where a molecule of water is eliminated. wikipedia.org The reaction proceeds through a nucleophilic attack of the nitrogen atom of the aminooxy or hydrazide group on the electrophilic carbonyl carbon of the aldehyde. wikipedia.org This is followed by dehydration to form the C=N double bond of the oxime or hydrazone.
These reactions are highly specific and can be carried out under mild, physiological conditions. axispharm.com Oxime formation is generally favored and results in a more stable bond compared to the hydrazone linkage. nih.govbroadpharm.com The reaction to form oximes and hydrazones can be accelerated by catalysts such as aniline (B41778), particularly under optimal pH conditions. nih.govbroadpharm.com
| Reactant | Linkage Formed | Relative Stability | Optimal pH for Formation |
| Aminooxy | Oxime | More Stable nih.govbroadpharm.com | 6.5-7.5 broadpharm.com |
| Hydrazide | Hydrazone | Less Stable nih.govbroadpharm.com | Neutral wikipedia.org |
Selective Targeting of Aldehyde Groups on Biomolecules
The aldehyde group on the this compound can be used to selectively target biomolecules that have been engineered or modified to contain an aminooxy or hydrazide handle. axispharm.com Conversely, after conjugation via the NHS ester, the aldehyde can serve as a target for molecules functionalized with aminooxy or hydrazide groups. rsc.org
A key strategy for introducing aldehydes onto biomolecules for selective targeting is the "aldehyde tag" method. wikipedia.org This involves genetically encoding a short peptide sequence that can be enzymatically converted to contain a formylglycine residue, which has a reactive aldehyde group. wikipedia.org This allows for site-specific labeling of proteins. rsc.org Another method involves the oxidation of N-terminal serine or threonine residues to create an N-terminal aldehyde. libretexts.org Polysaccharides can also be oxidized with sodium periodate (B1199274) to generate aldehyde groups. broadpharm.com These aldehyde-modified biomolecules can then be specifically targeted by the aminooxy or hydrazide-reacting partner, facilitated by the aldehyde on the crosslinker. This selective chemistry enables the construction of well-defined and homogeneous bioconjugates. rsc.org
Orthogonal Reactivity and Multi-Step Bioconjugation Strategies
The power of this compound lies in the orthogonal nature of its two reactive groups. Orthogonal chemistry refers to a set of reactions that can occur in the same vessel, each proceeding independently without interfering with the others. This is achieved because the aldehyde and the NHS ester react with different functional groups under distinct reaction conditions. scielo.br
The NHS ester is highly reactive toward primary aliphatic amines, such as the ε-amino group of lysine residues found on the surface of proteins and antibodies. glenresearch.comthermofisher.com This reaction, known as acylation, proceeds efficiently at a physiological to slightly alkaline pH (typically 7.2 to 8.5), resulting in the formation of a highly stable amide bond. thermofisher.comthermofisher.com The N-hydroxysuccinimide is released as a byproduct. glenresearch.com
In contrast, the benzaldehyde (B42025) group reacts specifically with hydrazide or aminooxy-containing molecules. thermofisher.comchemicalbook.combroadpharm.com The reaction with a hydrazide forms a hydrazone bond, while the reaction with an aminooxy group yields a more stable oxime bond. axispharm.com This condensation reaction, forming a type of imine, is most efficient under mildly acidic conditions, typically at a pH range of 5.0 to 7.0. thermofisher.comnih.gov The presence of aniline or its derivatives in the reaction mixture can catalyze this ligation, significantly increasing the reaction rate and yield. thermofisher.com
This differential pH dependency is the key to multi-step bioconjugation strategies. A typical two-step process involves:
First Conjugation (Amine-NHS Ester Reaction): A protein or antibody is first reacted with the NHS ester moiety of the linker at a pH of 7.2-8.5. This attaches the linker to the protein via a stable amide bond, leaving the aldehyde group available for the next step.
Second Conjugation (Aldehyde-Hydrazide/Aminooxy Reaction): The pH of the reaction mixture is then adjusted to the acidic range (pH 5.0-7.0). A second molecule containing a hydrazide or aminooxy group (such as a cytotoxic drug or a reporter molecule) is introduced, which then specifically reacts with the aldehyde on the linker.
This sequential approach prevents the self-conjugation or polymerization that can occur with homobifunctional crosslinkers and allows for the precise construction of well-defined bioconjugates. korambiotech.com
Table 1: Orthogonal Reactivity of this compound
| Reactive Group | Target Functional Group | Resulting Covalent Bond | Optimal pH for Reaction |
|---|---|---|---|
| N-hydroxysuccinimide (NHS) Ester | Primary Amine (-NH2) | Amide | 7.2 - 8.5 thermofisher.com |
| Benzaldehyde (-CHO) | Hydrazide (-CONHNH2) | Hydrazone | 5.0 - 7.0 thermofisher.com |
| Benzaldehyde (-CHO) | Aminooxy (-ONH2) | Oxime | ~4.5 - 7.0 axispharm.comnih.gov |
Stability and Reactivity Profile in Aqueous and Organic Media for Research Applications
The stability and reactivity of this compound's functional groups are highly dependent on the solvent environment and pH. Understanding this profile is critical for designing successful conjugation protocols and for the storage of the reagent.
In Aqueous Media:
NHS Ester: The primary limitation of NHS esters is their susceptibility to hydrolysis in aqueous solutions. glenresearch.com This competing reaction, where the ester reacts with water instead of the target amine, becomes more pronounced as the pH increases. thermofisher.com At pH 7, the half-life of a typical NHS ester is several hours, but this can decrease to just minutes at pH 8.6 or higher. thermofisher.comthermofisher.com Therefore, conjugation reactions are a race between the desired aminolysis and the undesired hydrolysis. Reactions should be performed promptly after the reagent is dissolved in an aqueous buffer, and buffers containing primary amines, like Tris, must be avoided as they compete with the target molecule. thermofisher.comthermofisher.com
Aldehyde: The aldehyde group is generally more stable in aqueous media than the NHS ester. Its reactivity towards hydrazides or aminooxy groups is pH-dependent, with optimal rates typically observed in the slightly acidic range. thermofisher.com This allows for the selective reaction of the aldehyde after the initial amine-NHS ester conjugation has been performed at a higher pH. The resulting hydrazone bond is relatively stable, though it can be reversible under certain conditions. thermofisher.com Oxime bonds are generally more stable against hydrolysis. axispharm.com
In Organic Media:
NHS Ester: this compound, like other NHS esters, is significantly more stable when stored under dry (anhydrous) conditions. rsc.org For this reason, it is often supplied as a solid and should be stored desiccated at low temperatures (e.g., -20°C). broadpharm.comthermofisher.com For use in reactions, the compound is typically first dissolved in a small volume of a dry, water-miscible, aprotic organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous solution of the biomolecule. glenresearch.comlumiprobe.com It is crucial to use high-purity, anhydrous-grade solvents, as water contamination will cause hydrolysis and DMF can degrade into dimethylamine, which can react with the NHS ester. rsc.orglumiprobe.com
Solubility: The compound is reported to be soluble in organic solvents like DMSO, DMF, and dichloromethane (B109758) (DCM). chemicalbook.combroadpharm.com The short PEG1 linker also enhances solubility in aqueous media compared to more hydrophobic linkers. broadpharm.com
Table 2: Stability and Reactivity of Functional Groups in Different Media
| Functional Group | Medium | Key Considerations |
|---|---|---|
| NHS Ester | Aqueous Buffer | - Prone to hydrolysis, especially at pH > 8. thermofisher.com |
| Organic Solvent (DMSO, DMF) | - Relatively stable when stored under anhydrous conditions. rsc.org | |
| Benzaldehyde | Aqueous Buffer | - Generally stable. nih.gov |
| Organic Solvent (DMSO, DMF) | - Stable. chemicalbook.com |
Applications of Ald Ph Amido Peg1 C2 Nhs Ester in Advanced Research Domains
Innovations in Antibody-Drug Conjugate (ADC) Research
Antibody-drug conjugates (ADCs) represent a powerful class of therapeutic agents designed to deliver highly potent cytotoxic drugs directly to cancer cells, thereby minimizing systemic toxicity. fujifilm.com The linker connecting the antibody to the cytotoxic payload is a critical component that significantly influences the ADC's stability, efficacy, and pharmacokinetic profile. broadpharm.com Ald-Ph-amido-PEG1-C2-NHS ester has emerged as a key building block in the design of innovative ADCs. glpbio.com
This compound is classified as a non-cleavable linker. medchemexpress.comglpbio.com Unlike cleavable linkers that are designed to release the payload upon encountering specific conditions within the tumor microenvironment, non-cleavable linkers create a stable bond between the antibody and the drug. biochempeg.comnih.gov The release of the cytotoxic agent from an ADC constructed with a non-cleavable linker relies on the complete proteolytic degradation of the antibody-linker-drug complex within the lysosome of the target cancer cell. wuxiapptec.comcreativebiolabs.net
This strategy offers several advantages. The increased plasma stability of non-cleavable linkers minimizes the premature release of the cytotoxic payload into systemic circulation, which can reduce off-target toxicity and improve the therapeutic window. biochempeg.comcreativebiolabs.net Research has indicated that ADCs with non-cleavable linkers often exhibit better in vivo performance compared to their cleavable counterparts. creativebiolabs.netnih.gov The stability of the conjugate is paramount, and the non-cleavable nature of this linker ensures that the potent drug remains attached to the antibody until it reaches its intended target. broadpharm.com
Table 1: Comparison of Cleavable and Non-Cleavable Linkers in ADCs
| Feature | Cleavable Linkers | Non-Cleavable Linkers (e.g., this compound) |
| Release Mechanism | Enzymatic cleavage, pH sensitivity, or reduction of disulfide bonds. broadpharm.com | Proteolytic degradation of the antibody in the lysosome. wuxiapptec.comcreativebiolabs.net |
| Plasma Stability | Can be susceptible to premature cleavage. nih.gov | Generally higher plasma stability. biochempeg.comcreativebiolabs.net |
| Bystander Effect | Can exert a bystander effect, killing adjacent antigen-negative tumor cells. wuxiapptec.com | Limited bystander effect as the payload is released intracellularly. creativebiolabs.netnih.gov |
| Payload Activity | The released payload is typically the unmodified drug. | The released payload is an amino acid-linker-drug conjugate. nih.gov |
| Examples of Linker Chemistry | Hydrazones, disulfides, peptides. broadpharm.com | Thioether, amide bonds. biochempeg.comwuxiapptec.com |
A significant challenge in ADC development is the production of homogeneous conjugates with a consistent drug-to-antibody ratio (DAR) and defined attachment sites. acs.org Traditional conjugation methods that target native amino acid residues like lysine (B10760008) often result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can have suboptimal pharmacological properties. acs.orgresearchgate.net
Site-specific conjugation technologies aim to overcome this heterogeneity by precisely controlling where the payload is attached to the antibody. oup.com The bifunctional nature of this compound is particularly advantageous for such strategies. The NHS ester end of the linker can be used to react with a specific site on the antibody, which can be a naturally occurring or, more commonly, an engineered amino acid residue. This allows for the creation of a defined antibody-linker intermediate. Subsequently, the aldehyde group on the other end of the linker is available for the specific attachment of a payload molecule. acs.org This two-step process facilitates the generation of homogeneous ADCs with a controlled DAR, which is crucial for optimizing their therapeutic index and ensuring manufacturing reproducibility. oup.com
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both efficacy and safety. nih.gov Various analytical techniques are employed to determine the average DAR and the distribution of drug-loaded species in an ADC preparation. proteogenix.science
Common methods for DAR analysis include:
Ultraviolet-Visible (UV/Vis) Spectroscopy : This is a straightforward method that relies on the distinct absorbance properties of the antibody and the payload to calculate the average DAR. nih.gov
Hydrophobic Interaction Chromatography (HIC) : HIC is a powerful technique for separating ADC species with different numbers of conjugated drugs, providing information on both the average DAR and the distribution of different DAR species. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC can also be used to determine the average DAR and is compatible with mass spectrometry for more detailed characterization. proteogenix.science
Mass Spectrometry (MS) : MS provides precise mass measurements of the intact ADC or its subunits, allowing for unambiguous determination of the DAR and the drug load distribution. nih.govproteogenix.science
The efficiency of the conjugation reaction using linkers like this compound is assessed by monitoring the formation of the desired ADC species and quantifying the remaining unconjugated antibody. Optimization of reaction conditions, such as pH, temperature, and reactant stoichiometry, is essential to maximize conjugation efficiency and achieve the desired DAR. interchim.frlumiprobe.com
Table 2: Methods for DAR and Conjugation Efficiency Analysis
| Analytical Method | Information Provided | Key Advantages |
| UV/Vis Spectroscopy | Average DAR. | Simple, rapid, and widely accessible. jst.go.jp |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR and drug load distribution. nih.gov | High resolution for different DAR species. |
| Reversed-Phase HPLC (RP-HPLC) | Average DAR and detection of impurities. proteogenix.science | Robust and compatible with mass spectrometry. proteogenix.science |
| Mass Spectrometry (MS) | Precise molecular weight, DAR, and drug load distribution. proteogenix.science | High accuracy and detailed structural information. jst.go.jp |
The aldehyde group of the this compound linker provides a versatile handle for the attachment of various cytotoxic payloads. acs.org Several chemoselective ligation strategies can be employed to form a stable bond between the aldehyde and a payload that has been appropriately functionalized.
One such strategy is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation. americanpharmaceuticalreview.com This reaction involves the formation of a stable C-C bond between an aldehyde-tagged antibody and a payload equipped with a specific hydrazine-indole moiety. acs.org The HIPS ligation is known for its high efficiency and the exceptional stability of the resulting conjugate. americanpharmaceuticalreview.com Other methods for conjugating molecules to aldehydes include reactions with hydrazides or alkoxyamines to form hydrazones or oximes, respectively. nih.govtandfonline.com The choice of ligation chemistry depends on the specific payload and the desired stability of the linkage. americanpharmaceuticalreview.com These strategies enable the modular assembly of ADCs, where different payloads can be readily attached to the aldehyde-functionalized antibody-linker intermediate. acs.org
Evaluation of Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) in Research Models
Functionalization of Proteins and Peptides for Chemical Biology Studies
Beyond ADC research, the this compound linker is a valuable tool for the functionalization of proteins and peptides in the broader field of chemical biology. The ability to introduce specific chemical moieties onto proteins allows researchers to probe their function, track their localization, and construct novel biomaterials.
The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the ε-amine of lysine residues and the α-amine of the N-terminus of a protein. lumiprobe.comthermofisher.com This reactivity makes NHS esters, including the one present in this compound, a common choice for labeling proteins with various tags, such as fluorophores, biotin, or other small molecules. nih.govglenresearch.com
The labeling reaction with NHS esters is pH-dependent, with optimal reactivity typically observed at a pH between 8.3 and 8.5. interchim.frlumiprobe.com At this pH, the primary amines are deprotonated and act as effective nucleophiles. While this method is robust, it can lead to heterogeneous labeling when multiple lysine residues are present on the protein surface, which is often the case. nih.govglenresearch.com However, by carefully controlling the reaction conditions and the stoichiometry of the NHS ester, it is possible to achieve a desired degree of labeling. glenresearch.com In some cases, the difference in pKa between the N-terminal α-amine and the lysine ε-amines can be exploited to achieve a degree of selectivity for N-terminal labeling by performing the reaction at a lower pH. mdpi.com More advanced strategies for selective N-terminal labeling involve a two-step, one-pot reaction where the NHS ester is first converted to a more chemoselective thioester, which then reacts specifically with an N-terminal cysteine residue. researchgate.netnih.gov
Development of PEGylated Bioconjugates for Enhanced Solubility and Stability in Research Assays
The chemical modification of proteins through PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) polymers, is a widely adopted strategy to improve the therapeutic and diagnostic properties of biomolecules. This process can enhance their solubility, stability, and biocompatibility. The use of heterobifunctional linkers like this compound is instrumental in this context.
The NHS ester moiety of this linker readily reacts with primary amine groups on proteins, such as the ε-amino group of lysine residues, to form stable amide bonds. axispharm.com The short, single PEG unit (PEG1) contributes to modifying the surface properties of the protein, which can lead to improved solubility in aqueous buffers commonly used in research assays. axispharm.com This enhanced solubility is critical for preventing aggregation and maintaining the native conformation and activity of the protein during storage and experimental use.
Furthermore, the PEGylation of proteins can protect them from proteolytic degradation, thereby increasing their stability in complex biological samples or during prolonged incubation steps in an assay. ua.pt For instance, the PEGylation of enzymes used in biosensors has been shown to improve their long-term stability. ua.pt While specific studies detailing the use of this compound for this exact purpose are not abundant in the public domain, the principles of PEGylation strongly support its utility in creating more robust and reliable protein reagents for research applications.
Conjugation to Enzyme Active Sites for Mechanistic Probes
The precise modification of enzyme active sites is a powerful tool for studying enzyme mechanisms, mapping substrate binding pockets, and developing novel inhibitors. This compound can be utilized as a molecular probe for these purposes. The NHS ester's reactivity towards primary amines allows for its covalent attachment to lysine residues, which are often found within or near the active sites of enzymes.
Once conjugated, the aldehyde group on the linker can serve as a reactive handle for further modifications or as a spectroscopic reporter. For example, the aldehyde can react with fluorescent or chromophoric hydrazine (B178648) or aminooxy-containing probes, allowing for the introduction of a detectable label at a specific location within the enzyme. This can be used to monitor conformational changes or ligand binding events through techniques like fluorescence resonance energy transfer (FRET).
While direct research citing this compound for this application is limited, the chemical functionalities of the linker are well-suited for such studies. The choice of a short PEG linker (PEG1) is advantageous as it minimizes the perturbation of the enzyme's local environment, reducing the likelihood of disrupting its catalytic activity while still providing a point of attachment for probes.
Modification of Nucleic Acids and Oligonucleotides
Amine-Modified Oligonucleotide Conjugation
The functionalization of nucleic acids and oligonucleotides is crucial for their use in various molecular biology techniques and diagnostic assays. This compound is a valuable reagent for the conjugation of amine-modified oligonucleotides. medchemexpress.com These oligonucleotides, which are synthesized with a primary amine group at either the 3', 5', or an internal position, can be readily labeled using this linker.
The NHS ester of this compound reacts efficiently with the primary amine on the oligonucleotide in a straightforward and well-established coupling reaction, forming a stable amide bond. medchemexpress.com This results in an oligonucleotide that is appended with an aldehyde group via a short PEG spacer. The aldehyde functionality can then be used for subsequent conjugation to other molecules of interest, such as proteins, peptides, or surfaces.
Applications in Gene Delivery and Sensing Constructs
The ability to conjugate oligonucleotides to other moieties is fundamental to the development of advanced gene delivery systems and nucleic acid-based sensors. The aldehyde group introduced by this compound provides a versatile chemical handle for constructing these complex biomolecular architectures.
In the context of gene delivery, the aldehyde-functionalized oligonucleotide can be conjugated to cell-penetrating peptides or other targeting ligands to facilitate its entry into specific cells. umich.edu Furthermore, the aldehyde can be used to attach the oligonucleotide to a larger carrier molecule, such as a polymer or nanoparticle, to protect it from nuclease degradation and improve its pharmacokinetic profile.
For sensing applications, the aldehyde-functionalized oligonucleotide can be immobilized onto a solid support, such as a microarray slide or a nanoparticle surface, to create a biosensor for detecting complementary nucleic acid sequences. The aldehyde group can react with amine- or hydrazine-functionalized surfaces to form stable covalent linkages.
Advanced Materials and Surface Science Applications
Surface Functionalization of Nanoparticles and Polymeric Scaffolds
The surface properties of nanoparticles and polymeric scaffolds play a critical role in their performance in various biomedical and biotechnological applications. frontiersin.org this compound can be employed to modify the surfaces of these materials, tailoring their functionality for specific purposes.
For materials that possess primary amine groups on their surface, the NHS ester of the linker can be used for direct covalent attachment. This introduces an aldehyde functionality onto the surface. Alternatively, for materials with other functional groups, surface modification to introduce amines may be necessary prior to reaction with the linker.
The resulting aldehyde-functionalized surface can then be used for the immobilization of a wide range of biomolecules, including proteins, peptides, and nucleic acids, that contain amine, hydrazine, or aminooxy groups. broadpharm.com This allows for the creation of "smart" materials with specific biological activities. For example, nanoparticles can be functionalized with antibodies for targeted drug delivery, or polymeric scaffolds can be coated with growth factors to promote tissue regeneration. frontiersin.org The short PEG spacer helps to present the immobilized biomolecule in a favorable orientation for interaction with its target, while also potentially reducing non-specific binding to the material's surface.
Design of Biosensors and Diagnostic Platforms
The unique structure of this compound makes it particularly well-suited for the fabrication of highly specific and sensitive biosensors and diagnostic platforms. Its heterobifunctional nature is key to the controlled and oriented immobilization of biorecognition molecules, such as antibodies or enzymes, onto sensor surfaces—a critical factor for optimal performance. nih.gov
This linker is applicable to a variety of biosensor technologies, including microarray platforms and surface plasmon resonance (SPR) sensors. mdpi.comnih.govacs.org In microarray technology, creating well-defined spots of immobilized proteins with low non-specific binding is crucial for high-throughput analysis. researchgate.netnih.gov The use of a PEG-based linker like this compound helps to create a hydrophilic environment that minimizes non-specific protein adsorption on the surrounding surface, thus improving the signal-to-noise ratio. nih.gov For SPR biosensors, the precise orientation of the capture molecule on the sensor chip is essential for accurate measurement of binding kinetics. nih.gov The controlled attachment facilitated by this linker ensures that the binding sites of the immobilized biomolecules are uniformly exposed to the analyte, leading to more reliable and reproducible data.
Below is a table summarizing the role of the functional groups of this compound in the design of a hypothetical antibody-based biosensor.
| Functional Group | Role in Biosensor Fabrication | Research Finding Correlation |
| NHS Ester | Primary reaction group for covalent attachment of the linker to an amine-functionalized sensor surface. | NHS esters are widely used for their high reactivity towards primary amines, forming stable amide bonds, which is a foundational step in surface modification for biosensors. mdpi.comacs.org |
| Aldehyde | Secondary reaction group for the oriented immobilization of antibodies via their lysine residues. | Aldehyde groups provide a means for covalent attachment of proteins through Schiff base formation, allowing for a controlled, two-step conjugation process. nih.govresearchgate.net |
| PEG1 Spacer | Provides a defined distance between the sensor surface and the immobilized antibody, enhancing accessibility and minimizing steric hindrance. The hydrophilic nature of PEG also reduces non-specific binding. | PEG linkers are known to improve the performance of biosensors by reducing non-specific adsorption and providing a flexible tether for the recognition molecule. nih.gov |
| Phenyl Group | Confers rigidity to the linker structure, which can influence the orientation and spacing of the immobilized biomolecules on the sensor surface. | The structural properties of the linker are crucial for controlling the density and organization of proteins on a microarray surface. nih.gov |
Biocompatible Coating Development for Research Tools
The development of biocompatible coatings is essential for a wide range of research tools, from cell culture plates to the sensitive probes of atomic force microscopes (AFM). poly-an.de Such coatings are designed to resist the non-specific adsorption of proteins and cells, which can otherwise interfere with experiments and lead to erroneous results. researchgate.net this compound is an ideal candidate for creating these biocompatible surfaces due to the well-established protein-repellent properties of polyethylene glycol (PEG). researchgate.netmdpi.com
The process of creating a biocompatible coating with this linker involves attaching a dense layer of the PEG-containing molecules to the surface of a research tool. The NHS ester end of the linker can be used to covalently bind the molecule to a variety of material surfaces that have been pre-functionalized with amine groups. This creates a "brush-like" layer of PEG chains extending from the surface. This PEG layer traps a layer of water molecules, forming a hydration barrier that sterically and entropically repels the adsorption of proteins and other biomolecules. mdpi.com
A particularly relevant application is in the functionalization of AFM tips. researchgate.netazonano.combruker-nano.jp For molecular recognition studies, an AFM tip can be converted into a highly specific biosensor by attaching a probe molecule, such as an antibody or a receptor ligand. nih.gov Using a flexible linker like this compound to tether the probe molecule to the tip offers several advantages. The PEG spacer allows the probe molecule to remain mobile and flexible, enabling it to efficiently locate and bind to its target on a sample surface. nih.gov The heterobifunctionality of the linker allows for a controlled, stepwise attachment, first to the aminated tip and then to the probe molecule via the aldehyde group. nih.govvetmeduni.ac.at This ensures a well-defined and functional biosensor at the nanoscale.
The table below outlines the benefits of using this compound for creating biocompatible coatings on research tools.
| Feature of Coating | Advantage in Research Applications | Underlying Principle |
| Reduced Non-Specific Binding | Increases the accuracy of assays by minimizing background noise from unwanted protein or cell adhesion on surfaces like microplates or biosensor chips. | The hydrophilic PEG chains create a hydration layer that repels proteins and cells. mdpi.com |
| Enhanced Biocompatibility | Allows for the study of biological systems with minimal perturbation, which is critical for applications like cell culture and in-vivo imaging. | PEG is known to be non-toxic and to have low immunogenicity. |
| Controlled Surface Functionalization | The aldehyde group at the terminus of the coating can be used to specifically immobilize desired biomolecules for targeted applications. | The heterobifunctional nature of the linker enables sequential and specific chemical reactions. nih.gov |
| Flexible Tethering of Probes | In applications like AFM, the PEG spacer provides a flexible tether, allowing the attached probe to freely interact with its target. | The flexibility of the PEG chain facilitates molecular recognition events at surfaces. nih.govresearchgate.net |
Analytical Characterization and Quality Control in Research Synthesis
Chromatographic Separation Techniques for Linker and Conjugate Analysis
Chromatographic methods are indispensable for the purification and analysis of both the Ald-Ph-amido-PEG1-C2-NHS ester linker and its resulting conjugates. These techniques separate molecules based on their physicochemical properties, providing crucial information on purity, molecular weight distribution, and heterogeneity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEGylated compounds and their conjugates. For a linker like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. biopharminternational.com
Method development for RP-HPLC analysis of this linker would involve the careful selection of a stationary phase, typically a C4 or C18 alkyl chain-bonded silica, and optimization of the mobile phase composition. biopharminternational.com A gradient elution is often used, starting with a high concentration of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the concentration of an organic solvent like acetonitrile. This allows for the separation of the linker from starting materials, impurities, and degradation products. biopharminternational.comnih.gov
For quantitative analysis of the NHS ester itself, which can hydrolyze over time, a hydrophilic interaction chromatography (HILIC) method can be developed. d-nb.inforsc.org This approach is universal for monitoring the degradation product, NHS, and avoids the need to develop specific methods for each different NHS ester. d-nb.inforsc.org
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides hydrophobic interaction for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. |
| Gradient | 5% to 95% B over 20 minutes | To elute compounds with varying hydrophobicities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical separation. |
| Detection | UV at 260 nm and 280 nm | Detection of the NHS ester and the phenyl group. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Size Exclusion Chromatography (SEC) is a critical technique for analyzing the macromolecular conjugates formed by linking this compound to antibodies. lcms.cz SEC separates molecules based on their hydrodynamic radius, effectively distinguishing between monomers, aggregates, and fragments of the antibody-drug conjugate. lcms.czaacrjournals.org
The inclusion of the PEG linker, even a short one, can cause a shift to a shorter retention time in SEC compared to the unconjugated antibody, indicating an increase in the apparent size of the ADC. aacrjournals.org A primary goal of SEC analysis is to assess the level of aggregation in the ADC product, as aggregates can impact both efficacy and safety. aacrjournals.orgchromatographyonline.com Typically, a monomeric ADC with less than 2% aggregation is desired. aacrjournals.org SEC is often performed under non-denaturing conditions, preserving the native structure of the antibody conjugate. lcms.cz
Table 2: Representative SEC Method Parameters for ADC Analysis
| Parameter | Condition | Purpose |
| Column | SEC-300 Å, 7.8 x 300 mm | Appropriate pore size for separating large proteins. |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 | Isocratic elution under non-denaturing conditions. |
| Flow Rate | 0.5 mL/min | Gentle flow to prevent shear-induced aggregation. |
| Detection | UV at 280 nm | Detection of the protein component of the ADC. |
| Column Temperature | Room Temperature | To maintain the native conformation of the ADC. |
In HIC, a high salt concentration in the mobile phase promotes the binding of the ADC to the hydrophobic stationary phase. bio-rad.com A decreasing salt gradient is then used to elute the different ADC species, with more hydrophobic species (higher DAR) eluting later. bio-rad.com This allows for the separation and quantification of unconjugated antibody and ADCs with different numbers of attached drug-linkers. nih.gov The inclusion of a PEG spacer in the linker, such as in this compound, can modulate the hydrophobicity of the ADC and influence its retention time in HIC. researchgate.netrsc.org
Table 3: Typical HIC Method Parameters for ADC Heterogeneity Analysis
| Parameter | Condition | Purpose |
| Column | Butyl-NPR, 4.6 x 35 mm | Weakly hydrophobic stationary phase for protein separation. |
| Mobile Phase A | 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 | High salt buffer to promote binding. |
| Mobile Phase B | 20 mM Sodium Phosphate, pH 7.0 | Low salt buffer for elution. |
| Gradient | 0% to 100% B over 30 minutes | To elute species with varying hydrophobicities. |
| Flow Rate | 0.8 mL/min | To achieve good resolution of different DAR species. |
| Detection | UV at 280 nm | To monitor the elution of protein species. |
Size Exclusion Chromatography (SEC) for Macromolecular Conjugates
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques provide detailed structural information about the this compound linker and confirm its successful conjugation to the target molecule.
The ¹H NMR spectrum would show characteristic signals for the protons of the phenyl group, the aldehyde proton, the ethylene (B1197577) glycol unit, the C2 alkyl chain, and the succinimide (B58015) ring of the NHS ester. rsc.orgnih.gov For example, the protons of the repeating ethylene oxide unit in PEG typically appear around 3.6 ppm. nih.gov The integration of these signals can be used to confirm the ratio of the different structural components. For larger PEG chains, ¹³C-¹H coupling can lead to additional peaks that need to be considered for accurate interpretation. nih.gov
Table 4: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde (CHO) | ~9.9 | Singlet |
| Aromatic (Ph) | 7.5 - 8.0 | Multiplet |
| Amide (NH) | ~8.5 | Broad Singlet |
| PEG (-OCH₂CH₂O-) | ~3.6 | Multiplet |
| C2 Alkyl (-CH₂CH₂-) | ~2.5, ~3.8 | Triplets |
| NHS (-COCH₂CH₂CO-) | ~2.8 | Singlet |
Mass spectrometry (MS) is an essential tool for confirming the molecular weight of the this compound linker and for verifying its conjugation to antibodies. walshmedicalmedia.com For the linker itself, techniques like Electrospray Ionization (ESI-MS) can provide an accurate mass measurement.
For the analysis of the resulting ADC, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often employed. walshmedicalmedia.comresearchgate.net It can determine the average molecular weight of the ADC and provide information on the distribution of drug-linker molecules per antibody (the DAR). walshmedicalmedia.com By comparing the mass spectrum of the unconjugated antibody with that of the ADC, the number of attached linkers can be determined. lcms.czresearchgate.net ESI-MS coupled with liquid chromatography can also be used for the analysis of ADCs, although the spectra can be complex due to the heterogeneity of both glycosylation and drug loading. walshmedicalmedia.comcreative-proteomics.com
Mass Spectrometry Techniques for Molecular Weight and Conjugation Confirmation
Purity Assessment and Contaminant Profiling of Research Reagents
The purity of this compound is paramount for its use in research, particularly in the synthesis of well-defined ADCs. Impurities can lead to the formation of undesirable side products, affect the drug-to-antibody ratio (DAR), and introduce components with altered stability and pharmacokinetic profiles. crbgroup.comnih.gov Therefore, a comprehensive purity assessment and contaminant profiling are essential quality control steps.
The primary impurity of concern for any NHS ester reagent is its hydrolyzed form, Ald-Ph-amido-PEG1-C2-acid . The NHS ester is susceptible to hydrolysis, a reaction that is accelerated by moisture and basic pH conditions. This hydrolysis results in a carboxylic acid that is no longer reactive with amines, thus rendering the linker inactive for conjugation. Due to this instability, these reagents should be stored under desiccated conditions and handled in a moisture-free environment.
Other potential impurities can arise from the synthetic route used to produce the linker. These may include:
Unreacted starting materials: Residual precursors from the multi-step synthesis.
Byproducts of the coupling reaction: For instance, the formation of urea (B33335) byproducts if carbodiimides like DCC are used for the activation of the carboxylic acid.
PEG-related impurities: Polyethylene (B3416737) glycol (PEG) components can be polydisperse, and impurities may include PEG species of varying lengths (e.g., Ald-Ph-amido-PEGn-C2-NHS ester where n≠1) or diol impurities. These can be challenging to separate due to their similar chemical properties.
Degradation products: Aside from hydrolysis, other degradation pathways may exist, particularly if the molecule is exposed to light or high temperatures.
Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are powerful tools for the separation and identification of these impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and the detection of impurities.
Table 2: Common Potential Contaminants and Their Impact This interactive table summarizes potential impurities and their consequences.
| Contaminant/Impurity | Chemical Name/Structure | Potential Impact |
|---|---|---|
| Hydrolyzed Linker | Ald-Ph-amido-PEG1-C2-acid | Inactive for conjugation, leading to lower reaction yield and inaccurate DAR values. |
| Incomplete PEGylation | Ald-Ph-amido-C2-NHS ester | Altered solubility and pharmacokinetic properties of the resulting ADC. |
| Residual Coupling Agents | e.g., Dicyclohexylurea (DCU) | Can interfere with downstream processes and purification. |
Ensuring the high purity of research reagents like this compound through rigorous quality control is a critical, albeit often overlooked, aspect of producing reliable and reproducible scientific data, especially in the demanding field of antibody-drug conjugate development. susupport.com
Compound Name Table
| Abbreviation/Code | Full Chemical Name |
| This compound | Aldehyde-Phenyl-amido-Polyethylene glycol(1)-C2-N-hydroxysuccinimide ester |
| Ald-Ph-amido-PEG1-C2-acid | Aldehyde-Phenyl-amido-Polyethylene glycol(1)-C2-carboxylic acid |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| DCU | Dicyclohexylurea |
| NHS | N-hydroxysuccinimide |
Computational and Theoretical Investigations of Ald Ph Amido Peg1 C2 Nhs Ester Systems
Molecular Modeling and Simulation of Linker-Biomolecule Interactions
Molecular modeling, particularly molecular dynamics (MD) simulations, offers atomic-level insights into the dynamic interactions between the ADC linker, the antibody, and the payload. researchgate.net For a non-cleavable linker system like Ald-Ph-amido-PEG1-C2-NHS ester, which remains attached to the payload after antibody degradation, understanding these interactions is crucial for predicting the behavior of the active metabolite. itn.ptmdpi.com
The simulation process typically involves:
System Setup: Building a three-dimensional model of the antibody conjugated with the linker-payload system.
Solvation: Placing the model in a simulation box filled with water molecules and ions to mimic physiological conditions.
Simulation: Running the simulation for nanoseconds to microseconds, during which the system's energy is minimized, and the atoms are allowed to move according to the principles of physics.
Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of ADCs This interactive table summarizes common settings used in MD simulations to study linker-biomolecule interactions.
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system's atoms and bonds. |
| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. |
| Simulation Time | 100 ns - 1 µs | Duration required to observe relevant conformational dynamics. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300-310 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Integration Timestep | 2 fs | The time interval for calculating forces and updating positions. |
Quantum Chemical Studies of Reactive Sites and Transition States
The this compound linker possesses two key reactive sites: the N-hydroxysuccinimide (NHS) ester and the terminal benzaldehyde (B42025). Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), are employed to investigate the mechanisms and kinetics of the reactions at these sites. mdpi.com
The NHS ester is designed to react with primary amines, typically the ε-amino group of a lysine (B10760008) residue on the antibody surface, to form a stable amide bond. nih.gov QC studies can model this acylation reaction, calculating the activation energy barriers and the geometry of the transition states. This information helps in understanding the reaction's feasibility and rate under different physiological conditions (e.g., pH). mdpi.com While lysine is the primary target, studies have shown that NHS esters can also exhibit reactivity towards other nucleophilic amino acids like serine, threonine, and tyrosine, a factor that QC can help quantify.
The benzaldehyde group serves as the attachment point for the payload, often reacting with nucleophiles like hydrazines or hydroxylamines to form stable hydrazone or oxime linkages, respectively. nih.gov The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of its reactivity. QC methods can precisely calculate the partial atomic charges and the lowest unoccupied molecular orbital (LUMO) energy of the aldehyde, providing a quantitative measure of its reactivity. acs.org These calculations can also model the entire reaction pathway, including the formation of the initial tetrahedral intermediate and the subsequent acid-catalyzed dehydration step, which is often rate-limiting. mdpi.comnih.gov
Table 2: Predicted Reactivity of this compound Functional Groups This table outlines the primary reactions and potential side reactions of the linker's functional groups, which can be investigated using quantum chemical methods.
| Functional Group | Primary Reactant | Bond Formed | Potential Side Reactants |
|---|---|---|---|
| NHS Ester | Lysine (ε-NH₂) | Amide | Serine (-OH), Threonine (-OH), Tyrosine (-OH) |
| Benzaldehyde | Hydrazine (B178648) (R-NHNH₂) | Hydrazone | Hydroxylamine (R-ONH₂), Primary Amines (R-NH₂) |
Prediction of Conformational Preferences and Flexibility of PEG Linkers
For this compound, the structure is relatively short but contains several rotatable bonds, including those in the PEG1 unit, the ethyl (C2) spacer, and around the amide bond. chemscene.com MD simulations are the primary tool for exploring the conformational space of such linkers. researchgate.net By simulating the linker's dynamics, researchers can determine the probability distribution of its end-to-end distance and key dihedral angles.
These studies can identify if the linker predominantly adopts an extended conformation or if it has a tendency to fold back on itself. Folded conformations can be stabilized by intramolecular interactions, such as hydrogen bonds. The balance between extended and folded states affects the solvent-accessible surface area of the attached payload, which can modulate the ADC's hydrophobicity and its interactions with other proteins. mdpi.com
Table 3: Computational Descriptors for Linker Flexibility This interactive table lists key computational metrics derived from MD simulations to characterize the conformational behavior of linkers like this compound.
| Descriptor | Definition | Significance |
|---|---|---|
| End-to-End Distance | The distance between the two ends of the linker molecule. | Measures the overall extension or compactness of the linker. |
| Radius of Gyration (Rg) | The root-mean-square distance of the atoms from their common center of mass. | Indicates the linker's size and shape. A smaller Rg suggests a more compact, folded state. |
| Dihedral Angle Distribution | The statistical distribution of torsion angles for rotatable bonds. | Reveals preferred rotational states and barriers to rotation, defining flexibility. |
| Rotatable Bonds | Number of bonds allowing free rotation. | A simple count indicating potential flexibility. Ald-Ph-amido-PEG2-C2-NHS ester, a similar linker, has 12 rotatable bonds. chemscene.com |
Structure-Activity Relationship (SAR) Studies for Optimized Linker Design in Research Contexts
Computational SAR studies provide a framework for systematically modifying a linker's structure and predicting the resulting effect on ADC performance. itn.ptpreprints.org This in silico approach allows for the rapid screening of numerous virtual linker analogues, prioritizing the most promising candidates for synthesis and experimental testing.
The ultimate goal of these computational studies is to build predictive models that correlate specific structural features with desired functional outcomes. By understanding these relationships, linker design can move from a trial-and-error process to a more directed and efficient endeavor.
Table 4: Example of a Computational SAR Study for Linker Optimization This interactive table presents hypothetical modifications to the this compound backbone and the predicted impact on key ADC properties based on established principles.
| Structural Modification | Predicted Effect on Property | Rationale |
|---|---|---|
| Increase PEG Length (e.g., PEG1 → PEG4) | Increase hydrophilicity; may increase hydrodynamic radius. | More ethylene (B1197577) glycol units enhance water solubility and can shield the payload. medchemexpress.com |
| Replace Phenyl with Cyclohexyl | Decrease hydrophobicity; increase flexibility. | Removal of the rigid, aromatic ring can reduce aggregation risk and alter conformational preferences. nih.gov |
| Add Electron-Withdrawing Group to Phenyl Ring | Increase aldehyde reactivity. | Enhances the electrophilicity of the carbonyl carbon, potentially speeding up payload conjugation. |
| Replace Amide with Ester | Decrease stability to hydrolysis. | An ester bond is generally more susceptible to hydrolysis than an amide, which would be undesirable for a non-cleavable linker. |
Emerging Research Directions and Future Prospects
Integration into Advanced PROTAC and Degradation Platform Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. medchemexpress.com The linker connecting the target protein-binding ligand and the E3 ubiquitin ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. While Ald-Ph-amido-PEG1-C2-NHS ester is primarily recognized as a non-cleavable linker for antibody-drug conjugates (ADCs), its core components are being explored in the synthesis of PROTACs. targetmol.comglpbio.commedchemexpress.comtargetmol.com
The aldehyde functionality can be used for conjugation to specific moieties, while the NHS ester readily reacts with primary amines on a target-binding ligand or an E3 ligase ligand. broadpharm.com Researchers are investigating how the length, rigidity, and chemical nature of linkers influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. The single PEG unit in this compound provides a degree of hydrophilicity and spatial orientation that can be advantageous.
Future research will likely focus on creating libraries of PROTACs with varying linker architectures derived from building blocks like this compound to systematically optimize degradation efficiency for specific protein targets. The development of customized linkers is crucial for fine-tuning the pharmacological properties of PROTACs. precisepeg.com
Table 1: Related PROTAC Linker Building Blocks
| Compound Name | Description | Application |
|---|---|---|
| Ald-Ph-amido-C2-PEG3-NH-Boc | A PEG-based PROTAC linker. medchemexpress.com | Synthesis of PROTACs. medchemexpress.com |
| Ald-Ph-amido-C2-PEG3-azide | A PEG-based PROTAC linker containing an azide (B81097) group for click chemistry. medchemexpress.com | Synthesis of PROTACs. medchemexpress.com |
| Ald-Ph-amido-PEG2-C2-Boc | A PEG-based PROTAC linker. medchemexpress.com | Synthesis of PROTACs. medchemexpress.com |
Development of Stimuli-Responsive Linker Designs
The creation of "smart" linkers that release their payload in response to specific environmental triggers within the body is a major goal in targeted therapy. nih.gov While this compound itself is a non-cleavable linker, its fundamental structure can be modified to incorporate stimuli-responsive elements. glpbio.commedchemexpress.com
Researchers are exploring the incorporation of functionalities that are sensitive to changes in pH, redox potential, or the presence of specific enzymes, which are often characteristic of the tumor microenvironment. nih.gov For instance, acid-labile groups like acetals, ketals, or imines could be integrated into the linker structure. nih.gov These groups remain stable at the physiological pH of blood (around 7.4) but cleave in the acidic environment of tumors or endosomes, triggering the release of a conjugated drug. nih.govumich.edu
Similarly, disulfide bonds can be incorporated to create redox-sensitive linkers that are cleaved by the high concentration of glutathione (B108866) in the cytoplasm of cancer cells. Enzyme-responsive linkers, containing peptide sequences that are substrates for tumor-associated enzymes like cathepsins or matrix metalloproteinases, are also an active area of investigation. nih.gov The future will see the development of multi-responsive linkers that can integrate several environmental cues for a more targeted and controlled release of therapeutic agents.
Table 2: Examples of Stimuli-Responsive Linker Concepts
| Stimulus | Responsive Moiety | Mechanism of Action |
|---|---|---|
| Acidic pH | Acetal/Ketal, Imine, Maleic Acid Amide | Cleavage of the chemical bond in acidic conditions (e.g., tumor microenvironment, endosomes). nih.gov |
| Redox Potential | Disulfide bond | Reduction by high intracellular glutathione concentrations, leading to linker cleavage. nih.gov |
| Enzymes | Specific peptide sequences | Cleavage by overexpressed enzymes in the disease state (e.g., cathepsins in tumors). nih.gov |
Applications in Targeted Imaging Agents and Diagnostic Probes
The principles of bioconjugation using linkers like this compound are directly applicable to the development of targeted imaging agents and diagnostic probes. nih.gov By attaching a targeting moiety (e.g., an antibody) to a reporter molecule (e.g., a fluorescent dye, a radioisotope, or a contrast agent) via a linker, researchers can visualize and diagnose diseases at the molecular level. google.com
The aldehyde group of this compound can be conjugated to a targeting biomolecule, while the NHS ester can react with an amine-functionalized imaging agent. broadpharm.com The PEG component can help to improve the solubility and pharmacokinetic properties of the resulting probe.
Future directions in this area include the development of "activatable" probes. nih.gov These probes are designed to be "off" (non-fluorescent or having a low signal) in general circulation and become "on" (highly fluorescent or generating a strong signal) only upon reaching the target site and interacting with a specific stimulus. nih.gov This can be achieved by using stimuli-responsive linkers, as discussed in the previous section, that quench the signal of the reporter molecule until they are cleaved at the disease site. This approach significantly enhances the signal-to-noise ratio, leading to more sensitive and specific disease detection.
Exploration of Novel Bioconjugation Tags and Strategies
The field of bioconjugation is continuously evolving, with new chemical reactions and strategies being developed to create more precise and stable bioconjugates. thermofisher.com While the NHS ester-amine reaction is robust and widely used, researchers are exploring alternative and complementary bioconjugation techniques. thermofisher.comthermofisher.com
The aldehyde group of this compound, for example, can participate in reactions beyond simple Schiff base formation. It can react with hydrazides to form hydrazones or with aminooxy groups to form stable oxime linkages. broadpharm.com These reactions offer different kinetics and stability profiles compared to the NHS ester-amine reaction, providing more options for researchers.
Furthermore, the concept of "click chemistry," which involves reactions that are high-yielding, stereospecific, and biocompatible, is being increasingly integrated into bioconjugation. precisepeg.com Derivatives of this compound could be synthesized to include azide or alkyne groups, allowing them to participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. medchemexpress.com These strategies enable the construction of highly complex and well-defined bioconjugates for a wide range of applications in therapy and diagnostics.
Table 3: Common Bioconjugation Reactions
| Reactive Group 1 | Reactive Group 2 | Resulting Bond |
|---|---|---|
| NHS Ester | Primary Amine | Amide |
| Aldehyde | Primary Amine | Imine (Schiff base) |
| Aldehyde | Hydrazide | Hydrazone |
| Aldehyde | Aminooxy | Oxime |
| Maleimide | Thiol (Sulfhydryl) | Thioether |
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| Ald-Ph-amido-C2-PEG3-NH-Boc |
| Ald-Ph-amido-C2-PEG3-azide |
| Ald-Ph-amido-PEG2-C2-Boc |
Q & A
Q. How does Ald-Ph-amido-PEG1-C2-NHS ester facilitate conjugation to lysine residues in antibodies?
The NHS ester group reacts with primary amines (e.g., lysine ε-amino groups) under neutral to slightly basic conditions (pH 7.4–9.0). Dissolve the compound in anhydrous DMSO or DMF (5–10 mg/mL) and dilute in amine-free PBS buffer to minimize competing hydrolysis. Incubate with antibodies at a 5:1 to 20:1 molar excess (linker:protein) for 1–2 hours at 4°C. Purify via size-exclusion chromatography to remove unreacted linker .
Q. What experimental parameters should be prioritized when determining the optimal molar ratio for ADC synthesis?
Use a Design of Experiments (DoE) approach, such as the Taguchi method, to evaluate critical variables:
- Molar ratio (linker:antibody:payload, e.g., 10:1:1 to 50:1:5)
- pH (7.4 vs. 8.5)
- Reaction time (1–4 hours)
- Temperature (4°C vs. room temperature) Analyze conjugation efficiency via HPLC-SEC or MALDI-TOF. Prioritize catalyst concentration (linker excess) as the most influential parameter, analogous to biodiesel optimization studies .
Q. How should researchers handle storage and reconstitution to maintain linker stability?
Store lyophilized powder at –20°C in a desiccator. Reconstitute in anhydrous DMSO (≥99.9% purity) to prevent hydrolysis. Avoid freeze-thaw cycles. Validate stability via NMR (monitor NHS ester peak at ~2.8 ppm) or functional assays (amine reactivity post-storage) .
Advanced Research Questions
Q. What strategies mitigate solubility challenges during large-scale conjugation reactions?
- Use co-solvents : Gradually add DMF to aqueous buffers (≤10% v/v) to maintain solubility without denaturing proteins.
- PEGylation : Introduce short PEG spacers (e.g., PEG2) to enhance hydrophilicity.
- Buffer optimization : Replace phosphate with HEPES (pH 8.0) to reduce ionic strength and improve linker dispersion .
Q. How can researchers resolve inconsistent conjugation efficiency across experimental batches?
Conduct a root-cause analysis using ANOVA to identify variability sources:
- Primary factors : pH drift, residual amines in buffers, or suboptimal DMSO quality.
- Secondary factors : Antibody batch variability (lysine accessibility) or temperature fluctuations. Include internal controls (e.g., a standardized IgG conjugate) in each batch. Validate via fluorescence labeling (if payload permits) or LC-MS peptide mapping .
Q. How should contradictory data on linker stability be interpreted?
Discrepancies often arise from:
- Storage conditions : Exposure to humidity accelerates hydrolysis. Use Karl Fischer titration to verify DMSO dryness.
- Analytical methods : Compare NHS ester quantification via Ellman’s assay (free thiols) vs. HPLC.
- Handling protocols : Improper glove use (e.g., latex instead of nitrile) may introduce amine contaminants, skewing reactivity assays. Document all variables using a standardized stability study protocol .
Methodological Tables
Table 1: Key Reaction Parameters for ADC Synthesis
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| pH | 7.4–8.5 | pH meter with temperature probe |
| Molar ratio (Linker:Antibody) | 10:1–20:1 | UV-Vis (A280 for antibody quantification) |
| Reaction time | 1–2 hours | SDS-PAGE or SEC-HPLC |
Table 2: Troubleshooting Common Conjugation Issues
| Issue | Likely Cause | Mitigation Strategy |
|---|---|---|
| Low payload loading | Hydrolyzed NHS ester | Fresh DMSO, minimize aqueous exposure |
| Aggregation | High linker excess | Reduce molar ratio to ≤10:1 |
| Batch variability | Antibody glycosylation | Deglycosylate prior to conjugation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
